2-(4-Methoxyphenyl)benzothiophene-6-OL

Description

The exact mass of the compound 2-(4-Methoxyphenyl)benzothiophene-6-OL is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Methoxyphenyl)benzothiophene-6-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)benzothiophene-6-OL including the price, delivery time, and more detailed information at info@benchchem.com.

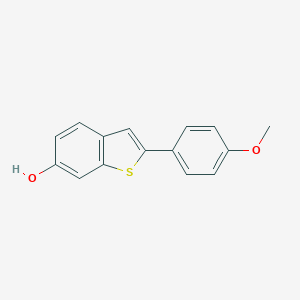

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-benzothiophen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2S/c1-17-13-6-3-10(4-7-13)14-8-11-2-5-12(16)9-15(11)18-14/h2-9,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUFJMKTXKURRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(S2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431623 | |

| Record name | 2-(4-Methoxyphenyl)-1-benzothiophene-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225648-21-5 | |

| Record name | 2-(4-Methoxyphenyl)benzo[b]thiophene-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225648-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenyl)-1-benzothiophene-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[b]thiophene-6-ol, 2-(4-methoxyphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)benzothiophene-6-OL: Structure, Properties, and Therapeutic Context

This guide provides a detailed technical overview of 2-(4-Methoxyphenyl)benzothiophene-6-OL, a significant heterocyclic compound within the benzothiophene class. While direct extensive research on this specific mono-methylated, mono-hydroxylated analog is not widely published, its structural relationship to the well-characterized di-hydroxy and di-methoxy analogs—key players in the synthesis of selective estrogen receptor modulators (SERMs)—allows for a robust, scientifically-grounded exploration of its properties and potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced characteristics of this molecule and its relevance in contemporary pharmaceutical science.

Core Molecular Structure and Inferred Physicochemical Properties

2-(4-Methoxyphenyl)benzothiophene-6-OL is a derivative of benzo[b]thiophene, a bicyclic aromatic heterocycle containing a fused benzene and thiophene ring. This core scaffold is prevalent in a variety of biologically active compounds.[1][2][3] The subject molecule is specifically substituted at two key positions: a 4-methoxyphenyl group at the C2 position and a hydroxyl group at the C6 position.

The interplay between the electron-donating methoxy group and the phenolic hydroxyl group dictates the molecule's electronic and solubility characteristics. The hydroxyl group at the C6 position is a critical feature, often associated with receptor binding, particularly in the context of estrogen receptors.[4]

Structural Elucidation

The definitive structure of 2-(4-Methoxyphenyl)benzothiophene-6-OL is best represented by its IUPAC name and SMILES notation, which encode its precise atomic connectivity.

Diagram 1: Chemical Structure of 2-(4-Methoxyphenyl)benzothiophene-6-OL

Caption: 2D structure of 2-(4-Methoxyphenyl)benzothiophene-6-OL.

Physicochemical Data Summary

The following table summarizes the core physicochemical properties. These values are calculated or inferred based on the properties of its close structural analogs, 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (di-methoxy analog) and 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol (di-hydroxy analog).[4][5]

| Property | Inferred/Calculated Value | Source/Basis for Inference |

| Molecular Formula | C₁₅H₁₂O₂S | Based on atomic count from structure |

| Molecular Weight | 256.32 g/mol | Calculated from molecular formula |

| Appearance | Likely a solid, from off-white to brownish powder. | Inferred from analogs which are solids.[6][7] |

| Melting Point (°C) | Estimated between 190-300 °C | The di-methoxy analog melts at 191-197°C, while the di-hydroxy analog melts at a higher temperature of 295°C (dec.)[8]. The presence of one hydroxyl group suggests a melting point likely higher than the di-methoxy but lower than the di-hydroxy due to hydrogen bonding. |

| Solubility | Low solubility in water; soluble in common organic solvents like dichloromethane, chloroform, and ethanol. | The benzothiophene core is non-polar, but the hydroxyl group will impart some polarity. Overall solubility profile is expected to be similar to its analogs.[6][9] |

| LogP (Octanol/Water) | ~4.2 | Estimated based on the LogP of the di-methoxy analog (4.5)[5] and the di-hydroxy analog (3.9)[4]. The single hydroxyl group reduces lipophilicity compared to the di-methoxy version. |

Synthesis and Chemical Reactivity

The synthesis of 2-(4-Methoxyphenyl)benzothiophene-6-OL is not commonly detailed as a final product but can be conceptualized as an intermediate step in the production of more complex molecules like Raloxifene. The most plausible synthetic routes would involve the modification of its more readily available di-substituted analogs.

Potential Synthetic Pathways

Two primary strategies can be proposed for the laboratory- or industrial-scale synthesis of this compound:

-

Selective Demethylation: Starting with the commercially available 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, a selective demethylation of the hydroxyl group at the C6 position would yield the target compound. This is a common strategy in medicinal chemistry to unmask a phenolic group, which is often crucial for biological activity. Reagents such as boron tribromide (BBr₃) or other ether-cleaving agents would need to be carefully titrated to favor mono-demethylation over di-demethylation.

-

Acid-Catalyzed Cyclization: A more direct, albeit potentially lower-yield, approach involves the intramolecular cyclization of an appropriate acetophenone precursor, such as α-(3-hydroxyphenylthio)-4-methoxyacetophenone. This type of reaction, often catalyzed by strong acids like polyphosphoric acid (PPA), is a known method for creating the benzothiophene core.[10][11] However, controlling the regioselectivity to favor the 6-hydroxy isomer over the 4-hydroxy isomer can be challenging.[11]

Diagram 2: Conceptual Synthesis Workflow via Selective Demethylation

Caption: A plausible synthetic route to the target compound.

Role in Drug Development and Medicinal Chemistry

The benzothiophene scaffold is a "privileged structure" in drug discovery, known for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][12]

Intermediate for Selective Estrogen Receptor Modulators (SERMs)

The most significant context for 2-(4-Methoxyphenyl)benzothiophene-6-OL and its analogs is their role as precursors to SERMs, most notably Raloxifene.[13][14] Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[15][16]

The core structure of Raloxifene is 2-(4-hydroxyphenyl)-6-hydroxybenzo[b]thiophene.[4][8] The synthesis of Raloxifene involves the acylation of this di-hydroxy core. Therefore, 2-(4-Methoxyphenyl)benzothiophene-6-OL serves as a protected intermediate. The methoxy group at the C4 position of the phenyl ring prevents unwanted side reactions during the acylation step at the C3 position of the benzothiophene ring. The final step in the synthesis would then involve the deprotection (demethylation) of this methoxy group to yield the active Raloxifene molecule.

Diagram 3: Role as a Protected Intermediate in SERM Synthesis

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(4-Hydroxyphenyl)benzo(b)thiophen-6-ol | C14H10O2S | CID 445920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | C16H14O2S | CID 850941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Methoxy-2-(4-Methoxyphenyl)-1-Benzothiophene | Chemical Properties, Applications & Safety | Reliable Chinese Supplier [quinoline-thiophene.com]

- 7. 6-Methoxy-2-(4-MethoxyPhenyl) Benzo[B] Thiophene Manufacturers India - Swadev Chemicals [swadevchemicals.com]

- 8. 2-(4-Hydroxyphenyl)benzo[b]thiophene-6-ol CAS 63676-22-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. 6-Methoxy-2-(4-methoxyphenyl)benzothiophene Properties, Uses, Safety Data & Synthesis | Buy from China Supplier [quinoline-thiophene.com]

- 10. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]

- 11. US5969157A - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. 6-Methoxy-2-(4-Methoxy Phenyl) Benzo[B]Thiophene – Chemical Properties, Molecular Formula, Molecular Weight, Synonyms, End Use [sanikachem.com]

- 14. 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 63675-74-1 | SynZeal [synzeal.com]

- 15. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Raloxifene - Wikipedia [en.wikipedia.org]

The Rising Therapeutic Potential of 2-Aryl-6-Hydroxybenzothiophene Derivatives: A Technical Guide for Drug Discovery

Abstract

The benzothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the structure of numerous pharmacologically active compounds. Among its diverse derivatives, the 2-aryl-6-hydroxybenzothiophene core has emerged as a particularly promising framework for the development of novel therapeutics. The strategic placement of an aryl group at the 2-position and a hydroxyl moiety at the 6-position provides a unique combination of structural features that can be tailored to interact with a variety of biological targets. This technical guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 2-aryl-6-hydroxybenzothiophene derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this exciting area of medicinal chemistry.

Introduction: The Significance of the 2-Aryl-6-Hydroxybenzothiophene Scaffold

Benzothiophene, a bicyclic aromatic compound composed of a fused benzene and thiophene ring, is a cornerstone in the design of bioactive molecules. Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The 2-aryl-6-hydroxybenzothiophene scaffold combines the key pharmacophoric features of a lipophilic aryl group, which can engage in hydrophobic and π-stacking interactions with biological targets, and a phenolic hydroxyl group, a well-known hydrogen bond donor and acceptor, and a handle for further derivatization. This unique combination allows for fine-tuning of the molecule's physicochemical properties and biological activity.

This guide will delve into the synthetic strategies for accessing this versatile scaffold, explore its diverse biological activities with a focus on mechanistic insights, and provide detailed experimental protocols to facilitate further research and development in this promising field.

Synthetic Strategies for 2-Aryl-6-Hydroxybenzothiophene Derivatives

The construction of the 2-aryl-6-hydroxybenzothiophene core can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the aryl and benzothiophene rings.

Suzuki-Miyaura Cross-Coupling

A powerful and versatile method for forming carbon-carbon bonds, the Suzuki-Miyaura cross-coupling reaction is a key strategy for introducing the aryl group at the 2-position of the benzothiophene ring.[1][2][3][4][5] This palladium-catalyzed reaction typically involves the coupling of a 2-halobenzothiophene with an arylboronic acid or ester. The hydroxyl group at the 6-position is often introduced in a protected form (e.g., as a methoxy group) and deprotected in a subsequent step.

Workflow for Suzuki-Miyaura Cross-Coupling:

Caption: Suzuki-Miyaura cross-coupling workflow for 2-aryl-6-hydroxybenzothiophene synthesis.

Palladium-Catalyzed C-H Arylation

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it obviates the need for pre-functionalized starting materials.[6][7][8][9][10] In this approach, a 6-hydroxybenzothiophene can be directly coupled with an aryl halide. Regioselectivity can be a challenge, but with appropriate directing groups and reaction conditions, arylation at the C2 position can be achieved.

Workflow for C-H Arylation:

Caption: Direct C-H arylation workflow for 2-aryl-6-hydroxybenzothiophene synthesis.

Biological Activities and Therapeutic Potential

The 2-aryl-6-hydroxybenzothiophene scaffold has been explored for a range of biological activities, demonstrating its potential in various therapeutic areas.

Anticancer Activity

Derivatives of the benzothiophene and the closely related benzothiazole core have shown significant promise as anticancer agents, acting through various mechanisms.[8][11][12]

Mechanisms of Action:

-

Kinase Inhibition: Many cancers are driven by aberrant kinase activity. Benzothiophene derivatives have been identified as inhibitors of several kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.[2][13][14] Inhibition of VEGFR-2 can stifle tumor growth by cutting off its blood supply.

-

Tubulin Polymerization Inhibition: Microtubules are dynamic polymers essential for cell division. Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.[11][15][16][17][18] Benzothiophene analogs have been shown to inhibit tubulin polymerization, making them attractive candidates for cancer chemotherapy.[11]

VEGFR-2 Signaling Pathway Inhibition:

Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aryl-6-hydroxybenzothiophene derivatives.

Representative Anticancer Activity Data:

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| 2-Aryl-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 0.028 | PARP Inhibition | [11] |

| 2-(4-Chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 0.028 | PARP Inhibition | [11] |

| 6-Amino-2-phenylbenzothiazole Derivatives | MCF-7 (Breast) | 9 x 10⁻⁶ - 4 x 10⁻³ M | Not specified | [8] |

| Thiazole Derivatives | C6 (Glioma) | 3.83 | Not specified | [2] |

| 5-Hydroxybenzothiophene Derivative (16b) | U87MG (Glioblastoma) | 7.2 | Multi-kinase inhibitor | [19][20] |

Note: Data presented is for structurally related compounds and serves as a guide for the potential of 2-aryl-6-hydroxybenzothiophene derivatives.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Benzothiophene derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[12][21]

Mechanism of Action:

The precise mechanisms of antimicrobial action for many benzothiophene derivatives are still under investigation, but they are thought to involve disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Representative Antimicrobial Activity Data:

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 2-Aryl Substituted Benzothiazoles | S. aureus | Not specified | [22] |

| 2-Aryl Substituted Benzothiazoles | E. coli | Not specified | [22] |

| Benzothiazole Sulfonamide Derivative (16b) | S. aureus | 0.025 mM | DHPS Inhibition |

| 6-Chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (MRSA) | 4 | Not specified |

Note: Data is for related benzothiophene and benzothiazole derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzothiophene and benzothiazole derivatives have been shown to possess anti-inflammatory properties.[6][21][23][24]

Mechanism of Action:

-

Inhibition of Pro-inflammatory Mediators: These compounds can inhibit the production of pro-inflammatory molecules such as nitric oxide (NO) and prostaglandins.[6][25][26][27]

-

Modulation of Inflammatory Signaling Pathways: A key pathway in inflammation is the nuclear factor-kappa B (NF-κB) pathway, which controls the expression of many pro-inflammatory genes.[28][29][30] Some benzothiophene derivatives may exert their anti-inflammatory effects by inhibiting NF-κB activation.

NF-κB Signaling Pathway in Inflammation:

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. mdpi.com [mdpi.com]

- 22. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 23. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Thiobenzothiazole-modified Hydrocortisones Display Anti-inflammatory Activity with Reduced Impact on Islet β-Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 26. protocols.io [protocols.io]

- 27. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents [patents.google.com]

- 28. mdpi.com [mdpi.com]

- 29. Novel 6-hydroxybenzothiazol-2-carboxamides as potent and selective monoamine oxidase B inhibitors endowed with neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. benthamscience.com [benthamscience.com]

The Evolving Pharmacology of Benzothiophene-Based SERMs: A Technical Guide for Drug Development Professionals

Foreword: Beyond the Template - A Bespoke Exploration of Benzothiophene SERMs

In the landscape of endocrine-based therapies, Selective Estrogen Receptor Modulators (SERMs) stand out for their nuanced, tissue-specific pharmacology. Among these, the benzothiophene scaffold has proven to be a particularly fruitful starting point for the development of clinically significant agents. This guide eschews a rigid, one-size-fits-all template in favor of a structure that organically follows the scientific narrative of these fascinating compounds. We will journey from the foundational principles of their mechanism of action to the intricate details of their pharmacological profiling and the forward-looking strategies for developing next-generation benzothiophene-based SERMs. This document is intended for the discerning researcher, scientist, and drug development professional, offering not just a compilation of data, but a cohesive understanding of the "why" behind the "how" in the investigation of these important therapeutic agents.

I. The Benzothiophene Scaffold: A Privileged Structure in SERM Design

The benzothiophene core is a heterocyclic aromatic compound that has emerged as a key structural motif in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] In the context of SERMs, this scaffold provides a rigid framework that allows for the precise positioning of key pharmacophoric elements necessary for high-affinity binding to estrogen receptors (ERs).[3] The clinical success of raloxifene for the treatment of postmenopausal osteoporosis and the prevention of invasive breast cancer has solidified the importance of the benzothiophene class of SERMs.[4][5] Arzoxifene, a second-generation benzothiophene SERM, was developed to improve upon the pharmacokinetic profile of raloxifene.[5] These pioneering molecules have paved the way for the exploration of novel analogs with enhanced properties, such as improved bioavailability and receptor subtype selectivity.[4][5]

II. Unraveling the Mechanism of Action: A Tale of Two Receptors and Differential Co-regulator Recruitment

The pharmacological effects of benzothiophene-based SERMs are mediated through their interaction with the two estrogen receptor subtypes, ERα and ERβ.[6][7] These receptors are ligand-activated transcription factors that, upon binding to a SERM, undergo a conformational change.[8][9] This altered conformation is the lynchpin of their tissue-specific effects, as it dictates the subsequent recruitment of a diverse array of co-activator and co-repressor proteins.[8][10][11]

It is this differential recruitment of co-regulatory proteins that ultimately determines whether the SERM will act as an agonist or an antagonist in a particular tissue.[10][11] For instance, in bone tissue, a benzothiophene SERM might promote the recruitment of co-activators, leading to an estrogenic effect and the maintenance of bone mineral density.[4] Conversely, in breast tissue, the same compound could facilitate the binding of co-repressors, resulting in an anti-estrogenic effect and the inhibition of cancer cell proliferation.[12]

The following diagram illustrates the generalized signaling pathway of a benzothiophene-based SERM:

Caption: SERM Signaling Pathway

III. Comprehensive Pharmacological Profiling: A Multi-tiered Approach

A thorough investigation of a novel benzothiophene-based SERM requires a hierarchical and multifaceted approach, encompassing both in vitro and in vivo assays. This ensures a comprehensive understanding of the compound's potency, selectivity, and tissue-specific effects.

A. In Vitro Assays: Foundational Characterization

The initial characterization of a novel SERM begins with a battery of in vitro assays designed to assess its fundamental pharmacological properties.

1. Estrogen Receptor Binding Affinity:

The cornerstone of SERM characterization is the determination of its binding affinity for ERα and ERβ. This is typically achieved through a competitive radioligand binding assay.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay [13]

-

Preparation of Receptor Source: Utilize either purified recombinant human ERα and ERβ or cytosol preparations from tissues known to express high levels of the receptors (e.g., rat uterus).[13]

-

Radioligand: Employ a high-affinity radiolabeled estrogen, such as [³H]-estradiol.

-

Competitive Binding: Incubate a fixed concentration of the radioligand and receptor source with increasing concentrations of the unlabeled test compound (the novel benzothiophene SERM).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a technique such as hydroxylapatite precipitation or size-exclusion chromatography.[13]

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specifically bound radioligand as a function of the competitor concentration. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then determined. The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

2. Cellular Assays of Estrogenic and Anti-Estrogenic Activity:

Cell-based assays are crucial for determining whether a compound acts as an agonist or an antagonist in a specific cellular context.

a. MCF-7 Cell Proliferation Assay (Breast Cancer Cell Line): [1][14]

This assay is widely used to assess the anti-estrogenic potential of SERMs in a breast cancer model.

Experimental Protocol:

-

Cell Culture: Culture MCF-7 cells, an ERα-positive human breast adenocarcinoma cell line, in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.[1][15]

-

Treatment: Seed the cells in 96-well plates and, after a period of hormone deprivation, treat them with a range of concentrations of the test compound in the presence and absence of a fixed concentration of 17β-estradiol (E₂).[1]

-

Proliferation Assessment: After a suitable incubation period (typically 6-7 days), assess cell proliferation using a method such as the MTT assay, crystal violet staining, or a DNA quantification assay.[1][16][17]

-

Data Analysis: In the absence of E₂, an increase in proliferation indicates estrogenic activity. In the presence of E₂, a dose-dependent inhibition of E₂-stimulated proliferation indicates anti-estrogenic activity.

b. Ishikawa Cell Alkaline Phosphatase Assay (Endometrial Cell Line): [2][18]

This assay is used to evaluate the estrogenic or anti-estrogenic effects of a compound on the endometrium.

Experimental Protocol:

-

Cell Culture: Culture Ishikawa cells, an ER-positive human endometrial adenocarcinoma cell line, in appropriate media.[18][19]

-

Treatment: Plate the cells in 96-well plates and treat with various concentrations of the test compound, with and without E₂.[18][19]

-

Alkaline Phosphatase Activity Measurement: After treatment, lyse the cells and measure the activity of alkaline phosphatase, an estrogen-responsive enzyme, using a chromogenic substrate.[18][20]

-

Data Analysis: An increase in alkaline phosphatase activity signifies an estrogenic effect, while a reduction in E₂-induced activity indicates an anti-estrogenic effect.[2]

The following workflow diagram outlines the key in vitro assays for the pharmacological profiling of novel benzothiophene SERMs:

Caption: In Vitro Profiling Workflow

B. In Vivo Models: Assessing Tissue-Specific Effects and Pharmacokinetics

In vivo studies are indispensable for understanding the integrated physiological response to a novel SERM and for evaluating its pharmacokinetic properties.

1. Uterotrophic Assay in Immature or Ovariectomized Rodents: [21][22]

This classic assay is the gold standard for assessing the estrogenic and anti-estrogenic activity of a compound on the uterus in vivo.

Experimental Protocol:

-

Animal Model: Use either immature female rats or ovariectomized adult female rats to ensure low endogenous estrogen levels.[21][22][23]

-

Dosing: Administer the test compound daily for three consecutive days via oral gavage or subcutaneous injection.[23] Include a vehicle control group, a positive control group (treated with E₂), and groups treated with the test compound alone and in combination with E₂.

-

Endpoint Measurement: On the fourth day, euthanize the animals and carefully dissect and weigh the uteri.[23]

-

Data Analysis: An increase in uterine weight compared to the vehicle control indicates estrogenic activity. A significant reduction in the E₂-induced increase in uterine weight demonstrates anti-estrogenic activity.[21][22]

2. Pharmacokinetic Studies:

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a novel SERM is critical for its development.

Experimental Protocol: [24][25]

-

Animal Model: Typically conducted in rats or mice.

-

Dosing: Administer the compound via the intended clinical route (usually oral) and also intravenously to determine bioavailability.

-

Sample Collection: Collect blood samples at various time points post-administration.

-

Bioanalysis: Quantify the concentration of the parent drug and any major metabolites in the plasma samples using a validated analytical method, such as LC-MS/MS.

-

Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t₁/₂), and oral bioavailability (F%).[24]

The following table provides a comparative summary of the pharmacokinetic parameters of some notable SERMs.

| Compound | Bioavailability (%) | Protein Binding (%) | Metabolism | Elimination Half-life |

| Tamoxifen | ~100 | >99 | CYP450 | 5-7 days |

| Raloxifene | 2 | >95 | Glucuronidation | ~27.7 hours |

| Arzoxifene | Improved over Raloxifene | High | Hepatic | Not well established |

Data compiled from multiple sources.[5][25]

IV. Structure-Activity Relationships (SAR): Guiding the Design of Superior SERMs

The systematic modification of the benzothiophene scaffold and its substituents allows for the fine-tuning of a compound's pharmacological profile. Understanding the structure-activity relationships (SAR) is paramount for the rational design of novel SERMs with improved potency, selectivity, and pharmacokinetic properties.[3][26][27]

Key structural features of benzothiophene SERMs that can be modulated include:

-

The Basic Side Chain: The nature and orientation of the amine-containing side chain are crucial for anti-estrogenic activity. Constraining the conformation of this side chain can significantly impact the compound's antagonist profile.[3]

-

Substituents on the Phenyl Rings: Modifications to the phenyl rings can influence receptor binding affinity, ERα/ERβ selectivity, and metabolic stability.

-

The "Hinge" Region: The linker connecting the benzothiophene core to the second phenyl ring can affect the overall geometry of the molecule and its interaction with the receptor.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop predictive models that correlate physicochemical properties of the molecules with their biological activities, thereby guiding the synthesis of more potent and selective compounds.[26][27][28]

V. Future Directions: The Next Generation of Benzothiophene-Based SERMs

The field of SERM development is continually evolving, with a focus on creating agents with even greater tissue selectivity and improved safety profiles.[29][30] Key areas of future research for benzothiophene-based SERMs include:

-

ERβ-Selective Agonists: Given the anti-proliferative effects of ERβ in some tissues, the development of ERβ-selective agonists is a promising strategy for certain therapeutic indications.[7]

-

Covalent Antagonists: Designing benzothiophene derivatives that can form a covalent bond with the estrogen receptor could lead to irreversible inhibition and potentially overcome some forms of drug resistance.[31]

-

Hybrid Molecules: Combining the benzothiophene scaffold with other pharmacophores to create hybrid molecules with dual or complementary mechanisms of action is an emerging area of interest.

VI. Conclusion

The benzothiophene scaffold has proven to be a remarkably versatile and productive platform for the discovery and development of novel SERMs. A deep understanding of their complex mechanism of action, coupled with a comprehensive and systematic approach to their pharmacological profiling, is essential for advancing the next generation of these important therapeutic agents. By leveraging the principles of rational drug design and embracing innovative therapeutic strategies, the full potential of benzothiophene-based SERMs in treating a range of hormone-dependent diseases is yet to be realized.

VII. References

-

Maximov, P. J., McDaniel, R. E., & Jordan, V. C. (2013). The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice. Current clinical pharmacology, 8(2), 135–155. [Link]

-

Hamilton, K. J., & Hewitt, S. C. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. Current opinion in pharmacology, 14, 1-6. [Link]

-

McDonnell, D. P. (n.d.). Mechanism-based discovery of SERMs and SERDs. Duke University. Retrieved from [Link]

-

National Toxicology Program. (2014). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. [Link]

-

Wober, J., Weißwange, I., & Vollmer, G. (2003). Stimulation of alkaline phosphatase activity in Ishikawa cells induced by various phytoestrogens and synthetic estrogens. The Journal of steroid biochemistry and molecular biology, 84(2-3), 251–259. [Link]

-

Kian Tee, M., Rogatsky, I., & Tzagarakis-Foster, C. (2004). Estradiol and Selective Estrogen Receptor Modulators Differentially Regulate Target Genes with Estrogen Receptors α and β. Molecular Biology of the Cell, 15(3), 1262-1272. [Link]

-

ICCVAM. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. [Link]

-

Li, Y., Burns, K. A., & Arao, Y. (2012). Differential recruitment of co-regulatory proteins to the human estrogen receptor 1 in response to xenoestrogens. Environmental health perspectives, 120(5), 684–690. [Link]

-

Abdel-Maksoud, M. S., El-Gamal, M. I., & Al-Said, M. S. (2021). Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. Pharmaceuticals, 14(11), 1177. [Link]

-

ResearchGate. (2010). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. [Link]

-

Nettles, K. W., Sun, J., & Rix, I. (2007). Structural plasticity in the oestrogen receptor ligand-binding domain. EMBO reports, 8(6), 553–558. [Link]

-

Hsieh, T. H., Ang, K. C., & Watanabe, K. H. (2016). Editor's Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment. Toxicological sciences, 151(1), 16–23. [Link]

-

ResearchGate. (2019). Proliferation protocol optimization using MCF7. Cell number of MCF7.... [Link]

-

Wardell, S. E., Yllanes, A., & Boc, Y. (2018). Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy. Breast Cancer Research and Treatment, 172(1), 99-110. [Link]

-

Wallace, O. B., Bryant, H. U., & Shetler, P. K. (2004). Benzothiophene and naphthalene derived constrained SERMs. Bioorganic & medicinal chemistry letters, 14(20), 5103–5106. [Link]

-

ResearchGate. (2010). Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. [Link]

-

Wikipedia. (n.d.). Selective estrogen receptor modulator. Retrieved from [Link]

-

O'Malley, B. W., & Tsai, M. J. (2014). Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions. Steroids, 90, 39–43. [Link]

-

ResearchGate. (n.d.). Structures of clinical and preclinical SERMs, benzothiophene SERMs,.... [Link]

-

Jokinen, M., & Väänänen, R. (2004). Pharmacokinetics of selective estrogen receptor modulators. Clinical pharmacokinetics, 43(10), 625–646. [Link]

-

Liu, J., Zhao, Z., & Li, Y. (2014). Targeting estrogen receptor subtypes (ERα and ERβ) with selective ER modulators in ovarian cancer. Steroids, 82, 1-6. [Link]

-

ResearchGate. (2007). Alkaline phosphatase activity and expression of ALPPL2. Ishikawa cells.... [Link]

-

ResearchGate. (n.d.). Crystal structure of estrogen receptor associated with.... [Link]

-

ResearchGate. (n.d.). Mechanism of action for estradiol, SERMs, and SERDs. CoA, co-activator;.... [Link]

-

Le May, C., & Le Mevel, S. (2004). In Vivo Imaging of Activated Estrogen Receptors in Utero by Estrogens and Bisphenol A. Environmental Health Perspectives, 112(15), 1546-1552. [Link]

-

ResearchGate. (2004). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. [Link]

-

ResearchGate. (2015). Does anyone have a protocol for measuring anti-estrogenic activity in Ishikawa cells by using an alkaline phosphatase substrate (P4744 by Sigma)?. [Link]

-

University of Hertfordshire. (n.d.). The psychonauts' benzodiazepines; quantitative structure-activity relationship (QSAR) analysis and docking prediction of their biological activity. [Link]

-

Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. [Link]

-

Williams, C., & Strom, A. (2022). ERα and ERβ Homodimers in the Same Cellular Context Regulate Distinct Transcriptomes and Functions. Frontiers in Endocrinology, 13, 894420. [Link]

-

Tsai, M. J., & O'Malley, B. W. (2014). role of coregulators in selective estrogen receptor modulator (SERM) actions. Steroids, 90, 39–43. [Link]

-

Medbullets. (2021). Selective Estrogen Receptor Modulators (SERMs). [Link]

-

Netherton, J., & Williams, T. D. (2017). Proteomics Complementation of the Rat Uterotrophic Assay for Estrogenic Endocrine Disruptors: A Roadmap of Advancing High Resolution Mass Spectrometry-Based Shotgun Survey to Targeted Biomarker Quantifications. International journal of molecular sciences, 18(11), 2276. [Link]

-

Urosphere. (n.d.). Uterotrophic bioassay in immature rats - A MODEL FOR THE TESTING AND ASSESSMENT OF ENDOCRINE DISRUPTING CHEMICALS. [Link]

-

Xiang, H., & He, Y. (2021). Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities. European journal of medicinal chemistry, 223, 113654. [Link]

-

Thatcher, G. R., & Bolton, J. L. (2007). Structural modulation of reactivity/activity in design of improved benzothiophene selective estrogen receptor modulators: induction of chemopreventive mechanisms. Chemical research in toxicology, 20(2), 185–193. [Link]

-

Ilesanmi, A. O., Harris, J., & Lessey, B. A. (1996). A simple and sensitive microtiter plate estrogen bioassay based on stimulation of alkaline phosphatase in an endometrial adenocarcinoma cell line (Ishikawa line). African journal of medicine and medical sciences, 25(4), 381–384. [Link]

-

Kim, S. H., & Park, S. B. (2004). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Journal of biomolecular screening, 9(1), 21–27. [Link]

-

ResearchGate. (2015). Could you help with the MTT Cell Proliferation assay?. [Link]

-

Kanno, J., Onyon, L., & Haseman, J. (2001). Gene Expression Changes in the Immature Rat Uterus: Effects of Uterotrophic and Sub-Uterotrophic Doses of Bisphenol A. Toxicological Sciences, 64(2), 209-217. [Link]

-

PhRMA Foundation. (n.d.). The Pharmacology of Next Generation Therapeutics. [Link]

-

da Silva, C. H. T. P., & de Alencastro, R. B. (2022). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. International Journal of Molecular Sciences, 23(19), 11482. [Link]

-

GIBCO/Invitrogen. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. [Link]

-

Defense Technical Information Center. (2004). Novel Strategies for the Identification and Characterization of Selective Estrogen Receptor Modulators (SERMs). [Link]

-

PubMed. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Stimulation of alkaline phosphatase activity in Ishikawa cells induced by various phytoestrogens and synthetic estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzothiophene and naphthalene derived constrained SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism-based discovery of SERMs and SERDs - McDonnell Lab [sites.duke.edu]

- 9. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 10. Nuclear Receptor Modulation - Role of Coregulators in Selective Estrogen Receptor Modulator (SERM) Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nuclear receptor modulation--role of coregulators in selective estrogen receptor modulator (SERM) actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting estrogen receptor subtypes (ERα and ERβ) with selective ER modulators in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. mcf7.com [mcf7.com]

- 15. genome.ucsc.edu [genome.ucsc.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Editor’s Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A simple and sensitive microtiter plate estrogen bioassay based on stimulation of alkaline phosphatase in an endometrial adenocarcinoma cell line (Ishikawa line) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. urosphere.com [urosphere.com]

- 24. researchgate.net [researchgate.net]

- 25. Pharmacokinetics of selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. The Pharmacology of Next Generation Therapeutics — PhRMA Foundation [phrmafoundation.org]

- 30. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Raloxifene Analogs

Foreword: Deconstructing a Selective Modulator

Raloxifene, a second-generation selective estrogen receptor modulator (SERM), stands as a cornerstone in the management of postmenopausal osteoporosis and the reduction of invasive breast cancer risk in high-risk postmenopausal women.[1][2][3] Its clinical success is not rooted in a simple on/off mechanism but in a sophisticated, tissue-dependent dialogue with the estrogen receptors (ERα and ERβ).[1][4][5] Raloxifene exhibits estrogen agonist activity in bone, preserving bone mineral density, while acting as an antagonist in breast and uterine tissues, mitigating the proliferative risks associated with estrogen.[4][5][6] This tissue selectivity is the hallmark of a SERM and is intricately encoded within its molecular architecture.

This guide moves beyond a mere description of raloxifene's properties. We will dissect its structure to understand how specific chemical moieties govern its biological activity. By exploring the extensive structure-activity relationship (SAR) studies of its analogs, we aim to provide researchers and drug developers with a foundational understanding of the principles that guide the rational design of next-generation SERMs with enhanced potency, selectivity, and safety profiles.

The Molecular Blueprint: Raloxifene's Core Pharmacophore

The biological activity of raloxifene is dictated by three key structural features, each offering a distinct opportunity for modification and optimization. Understanding the role of each component is fundamental to interpreting the SAR data of its analogs.

-

The Rigid Core (2-Arylbenzothiophene): This planar, hydrophobic scaffold serves as the structural backbone, orienting the other functional groups for optimal interaction within the estrogen receptor's ligand-binding domain (LBD).

-

The Phenolic Hydroxyls (at C6 and C4'): These groups are critical for high-affinity binding to the estrogen receptor. They mimic the phenolic A-ring of 17β-estradiol, forming crucial hydrogen bonds with key amino acid residues in the LBD.[7][8]

-

The Basic Amino Ether Side Chain: This flexible side chain, terminating in a piperidine ring, is the primary determinant of raloxifene's SERM profile. Its length, conformation, and basicity are responsible for inducing the unique receptor conformation that leads to tissue-specific agonist or antagonist effects.[9][10]

Caption: Key pharmacophoric regions of the Raloxifene molecule.

Structure-Activity Relationship: A Guided Tour of Analog Modifications

Decades of research have explored modifications at nearly every position of the raloxifene scaffold. These studies provide a clear roadmap for designing novel analogs with tailored biological activities.

Modifications of the Benzothiophene Core

The benzothiophene nucleus is largely intolerant to substantial modification, yet subtle changes, particularly at the C6 position, have been explored to fine-tune activity.

-

The 6-Hydroxy Group: This hydroxyl group is paramount for high-affinity ER binding. It is believed to form a critical hydrogen bond network with the residues Glu353 and Arg394 within the ERα LBD.[8] Its removal or replacement drastically reduces binding affinity and biological activity.[7][11]

-

Substitution at C6: Studies have explored incorporating electron-withdrawing substituents at the C6 position of the benzothiophene core.[7][12] The goal of these modifications is often to identify analogs with reduced ER signaling to minimize hormonal side effects while potentially retaining other beneficial properties, such as improving bone's material quality through ER-independent mechanisms.[7][13]

Modifications of the 4'-Substituted Phenyl Ring

-

The 4'-Hydroxy Group: While the 6-hydroxy group is primary, the 4'-hydroxyl also contributes significantly to ER binding affinity, likely through interaction with His524 in the ERα LBD.[7][8]

-

Nature of the 4'-Substituent: SAR studies have shown a preference for small, electronegative substituents at this position. Analogs with 4'-fluoro or 4'-chloro groups retain potent in vitro and in vivo activity. Conversely, increasing the steric bulk at the 4'-position can lead to an undesirable increase in uterine stimulation.[11]

The Critical Role of the Basic Amino Ether Side Chain

This side chain is the lynchpin of raloxifene's tissue selectivity. It projects out of the core ligand-binding pocket and sterically hinders the conformational change required for full agonism, particularly by displacing helix 12, which is necessary for co-activator recruitment.

-

The Basic Amine: The nitrogen atom in the piperidine ring is essential. It forms a key hydrogen bond with Asp351 in the ERα LBD, anchoring the side chain in a position that confers the antagonistic profile in tissues like the breast and uterus.[8][14]

-

Conformational Restriction: The orientation of this side chain relative to the benzothiophene plane is a critical factor for tissue selectivity.[9] Analogs where the side chain is conformationally restricted in an orientation orthogonal to the core scaffold have been shown to be exceptionally potent SERMs, exhibiting efficacy in animal models at doses as low as 0.01 mg/kg/day.[9]

-

Side Chain Truncation: Truncating the side chain diminishes the molecule's ability to interact with bone matrix, a proposed cell-independent mechanism for improving bone's mechanical properties.[10] This highlights that different structural features can contribute to the overall therapeutic profile through distinct mechanisms.

| Modification | Structural Change | Impact on Activity | Rationale/Key Finding | Reference(s) |

| Core | Removal/Replacement of 6-OH | Dramatically reduced ER binding | The 6-OH group is a critical anchor, mimicking estradiol's A-ring. | [7][11] |

| 2-Aryl Ring | Replace 4'-OH with F or Cl | Potent activity maintained | Small, electronegative groups are well-tolerated at this position. | [11] |

| 2-Aryl Ring | Increase steric bulk at 4'-position | Increased uterine stimulation | Bulky groups may alter receptor conformation towards an agonist state in the uterus. | [11] |

| Side Chain | Removal of basic nitrogen | Loss of antagonist activity | The nitrogen's H-bond with Asp351 is key for the SERM profile. | [8][14] |

| Side Chain | Conformational restriction | Highly potent SERM activity | An orthogonal orientation of the side chain is optimal for tissue selectivity. | [9] |

| Side Chain | Replace carbonyl with ether linkage | Increased antagonist potency (Arzoxifene) | This modification led to a 10-fold improvement in IC50 values. | [15] |

Experimental Evaluation: A Workflow for Characterizing Novel Analogs

The characterization of novel raloxifene analogs is a multi-step process that progresses from initial molecular interactions to complex in vivo outcomes. This workflow ensures that lead candidates are thoroughly vetted for potency, selectivity, and therapeutic potential. The causality is clear: we first confirm the molecule hits the intended target (binding), then determine its functional effect in a relevant cell line (proliferation/gene expression), and finally, assess its tissue-specific effects and safety in a whole-organism model.

Caption: A typical experimental workflow for the evaluation of raloxifene analogs.

Detailed Experimental Protocol: Competitive Estrogen Receptor Binding Assay

This protocol is a self-validating system for determining the binding affinity of a test compound for ERα and ERβ.

Principle: This is a competitive radioligand binding assay. A fixed concentration of high-affinity radiolabeled estradiol ([³H]-E2) is incubated with a source of estrogen receptor (e.g., recombinant human ERα or ERβ). The ability of an unlabeled test compound (raloxifene analog) to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the bound radioligand is its IC50 value, from which the binding affinity (Ki) can be calculated.

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Assay Buffer: Prepare a Tris-HCl buffer (pH 7.5) containing EDTA, glycerol, and a protease inhibitor cocktail to ensure protein stability.

-

Receptor Source: Use commercially available recombinant human ERα and ERβ ligand-binding domains. Dilute to a final concentration of 1-5 nM in assay buffer.

-

Radioligand: Dilute [³H]-17β-estradiol (specific activity 40-60 Ci/mmol) in assay buffer to a final concentration of 0.5 nM.

-

Test Compounds: Prepare a 10 mM stock solution of each raloxifene analog in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 10 µM).

-

-

Assay Procedure:

-

In a 96-well plate, combine 50 µL of receptor solution, 50 µL of [³H]-E2 solution, and 50 µL of test compound dilution (or assay buffer for total binding, or a high concentration of unlabeled E2 for non-specific binding).

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Prepare a slurry of dextran-coated charcoal (DCC) in assay buffer. The charcoal binds free [³H]-E2, while the larger receptor-ligand complexes remain in solution.

-

Add 100 µL of the cold DCC slurry to each well.

-

Incubate on ice for 15 minutes with gentle agitation.

-

Centrifuge the plate at 3,000 x g for 10 minutes at 4°C to pellet the charcoal.

-

-

Quantification and Data Analysis:

-

Carefully transfer 150 µL of the supernatant from each well into a scintillation vial containing 4 mL of scintillation cocktail.

-

Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., GraphPad Prism) to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Detailed Experimental Protocol: Ovariectomized (OVX) Rat Model

This protocol provides a robust in vivo system to simultaneously evaluate the desired estrogenic effects on bone and the desired lack of estrogenic effects on the uterus.

Principle: Ovariectomy in female rats removes the primary source of endogenous estrogen, leading to rapid bone loss and uterine atrophy, mimicking the postmenopausal state in women. This model is the gold standard for evaluating the ability of SERMs to prevent bone loss (an agonist effect) without stimulating uterine growth (an antagonist or neutral effect).[9]

Step-by-Step Methodology:

-

Animal Model:

-

Use 3-month-old female Sprague-Dawley rats. Allow a one-week acclimatization period.

-

Perform bilateral ovariectomy (OVX) under anesthesia. A sham surgery group, where the ovaries are exposed but not removed, serves as a positive control for normal bone and uterine status.

-

-

Dosing and Treatment Groups:

-

Allow a 2-week recovery period post-surgery for the effects of estrogen withdrawal to manifest.

-

Randomly assign OVX rats to treatment groups (n=10-15 per group):

-

Group 1: OVX + Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Group 2: Sham + Vehicle

-

Group 3: OVX + 17β-Estradiol (positive control for uterine effects)

-

Group 4+: OVX + Raloxifene Analog (at various doses, e.g., 0.01, 0.1, 1.0 mg/kg/day)

-

-

Administer treatments daily via oral gavage for a period of 4-8 weeks.

-

-

Endpoint Analysis:

-

At the end of the treatment period, euthanize the animals.

-

Uterine Weight: Immediately dissect the uterus, trim away fat, blot dry, and record the wet weight. A lack of increase in uterine weight compared to the OVX+Vehicle group indicates a lack of estrogenic stimulation.

-

Serum Cholesterol: Collect blood via cardiac puncture. Analyze serum for total cholesterol levels. A decrease in cholesterol is an indicator of a beneficial estrogenic effect.[9]

-

Bone Mineral Density (BMD): Excise the femurs and tibias. Measure BMD using dual-energy X-ray absorptiometry (DXA). Preservation of BMD compared to the OVX+Vehicle group demonstrates a protective, estrogenic effect on bone.

-

Bone Strength: Perform biomechanical testing (e.g., three-point bending) on the femurs to determine parameters like maximal load and stiffness.

-

-

Data Analysis:

-

Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the OVX+Vehicle control.

-

A successful SERM analog will show a statistically significant preservation of BMD and reduction in cholesterol (similar to the estradiol group) but no significant increase in uterine weight (similar to the OVX+Vehicle group).

-

Beyond the Estrogen Receptor: Emerging SAR Paradigms

While the estrogen receptor is the primary target, recent research has revealed that raloxifene and its analogs can exert biological effects through other pathways. These findings open new avenues for drug design.

-

Aryl Hydrocarbon Receptor (AhR) Modulation: Some raloxifene analogs have been found to be ligands for the aryl hydrocarbon receptor (AhR). One such analog, Y134, was identified as an AhR agonist that induces apoptosis in triple-negative breast cancer cells, a process independent of the estrogen receptor.[16] This suggests that the raloxifene scaffold could be repurposed to develop AhR-selective anti-cancer agents.[16]

-

Direct Interaction with Bone Matrix: Raloxifene can directly interact with the organic component of the bone matrix, likely collagen.[10] This interaction, which is dependent on the basic side chain, can improve the mechanical properties of bone independent of cellular activity. This discovery provides a rationale for designing analogs with low ER affinity but enhanced bone-binding properties for conditions like osteogenesis imperfecta.[7][10][13]

Conclusion and Future Directions

The extensive SAR studies on raloxifene have provided invaluable insights into the molecular determinants of tissue-selective estrogen receptor modulation. The key takeaways are clear: high-affinity ER binding is anchored by the two phenolic hydroxyls, while the precise orientation and chemical nature of the basic amino ether side chain dictate the balance between agonism and antagonism in different tissues.

The future of SERM development will likely focus on:

-

Fine-tuning Selectivity: Designing analogs with even greater separation between beneficial bone effects and potential risks in other tissues.

-

Exploiting Off-Target Effects: Systematically optimizing the raloxifene scaffold to enhance desired activities at other targets, such as the AhR, for applications in oncology.

-

Developing ER-Independent Analogs: Creating compounds that leverage the direct bone-binding properties of the raloxifene scaffold to improve bone quality without hormonal activity, making them suitable for a wider range of patients.

By building on this rich foundation of structure-activity relationships, the scientific community is well-positioned to develop the next generation of modulators with superior clinical profiles for a variety of endocrine-related diseases.

References

-

Williams, D. R., Taylor, L., Miter, G. A., Sheiman, J. L., Wallace, J. M., Allen, M. R., Kohler, R., & Medeiros, C. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters, 15(6), 879–884. [Link]

-

Javed, Z., & Tadi, P. (2023). Raloxifene. In StatPearls. StatPearls Publishing. [Link]

-

Pires, D. E. V., & de Andrade, C. H. (2012). Application of 4D-QSAR Studies to a Series of Raloxifene Analogs and Design of Potential Selective Estrogen Receptor Modulators. Molecules, 17(6), 7415–7439. [Link]

-

Kolluri, S. K., Johnson, M. L., Hsieh, J.-C., Wu, W., Tanguay, R. L., & Kerkvliet, N. I. (2017). Identification of a Raloxifene Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells. Molecules, 22(12), 2090. [Link]

-

Vuddanda, P. R., Singh, S., & Singh, S. (2018). Raloxifene-loaded SLNs with enhanced biopharmaceutical potential: QbD-steered development, in vitro evaluation, in vivo pharmacokinetics, and IVIVC. Drug Delivery and Translational Research, 8(6), 1735-1752. [Link]

-

Anonymous. (1998). Overview Shows Raloxifene Reduces Breast Cancer Incidence in Postmenopausal Women. CancerNetwork. [Link]

-

Lewis, J. S., & Jordan, V. C. (2014). Selective estrogen receptor modulators: tissue specificity and clinical utility. Journal of the National Cancer Institute. Monographs, (34), 27–33. [Link]

-

Pharmasimplify. (2024). Raloxifene Selective estrogen Receptor Modulators (SERMs). YouTube. [Link]

-

Dadiboyena, S. (2012). Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. European Journal of Medicinal Chemistry, 52, 1–13. [Link]

-

Medeiros, C. A., Kohler, R., Sheiman, J. L., Taylor, L., Williams, D. R., Allen, M. R., & Wallace, J. M. (2024). Effects of novel raloxifene analogs alone or in combination with mechanical loading in the Col1a2G610c/+ murine model of osteogenesis imperfecta. Bone, 178, 116970. [Link]

-

Grese, T. A., Sluka, J. P., Bryant, H. U., Cullinan, G. J., Glasebrook, A. L., Jones, C. D., Matsumoto, K., Palkowitz, A. D., Sato, M., Termine, J. D., & et al. (1998). Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators. Journal of Medicinal Chemistry, 41(11), 1953–1968. [Link]

-

Sato, M., Rippy, M. K., & Bryant, H. U. (1996). Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation. The Journal of Bone and Mineral Research, 11(7), 985–994. [Link]

-

Levenson, A. S., & Jordan, V. C. (2002). Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells. The Journal of Steroid Biochemistry and Molecular Biology, 80(3), 261–272. [Link]

-

Synapse. (2024). What is the mechanism of Raloxifene Hydrochloride? Patsnap Synapse. [Link]

-

Grese, T. A., Pennington, L. D., Sluka, J. P., Adrian, M. D., Cole, H. W., Fuson, T. R., Glasebrook, A. L., Jones, C. D., Matsumoto, K., & et al. (1997). Structure-Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of Medicinal Chemistry, 40(2), 146–167. [Link]

-

Burr, D. B., Gallant, M. A., & Wallace, J. M. (2016). Structural Features Underlying Raloxifene's Biophysical Interaction With Bone Matrix. Journal of Bone and Mineral Research, 31(2), 361–369. [Link]

-

Williams, D. R., Taylor, L. T., Miter, G. A., Sheiman, J. L., Wallace, J. M., Allen, M. R., Kohler, R., & Medeiros, C. (2024). Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cancernetwork.com [cancernetwork.com]

- 3. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of 4D-QSAR Studies to a Series of Raloxifene Analogs and Design of Potential Selective Estrogen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacology of conformationally restricted raloxifene analogues: highly potent selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural features underlying raloxifene's biophysical interaction with bone matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of novel raloxifene analogs alone or in combination with mechanical loading in the Col1a2G610c/+ murine model of osteogenesis imperfecta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-function relationships of the raloxifene-estrogen receptor-alpha complex for regulating transforming growth factor-alpha expression in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of a Raloxifene Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A-Strategic-Guide-to-Unveiling-the-Biological-Targets-of-2-(4-Methoxyphenyl)benzothiophene-6-OL

A-White-Paper-on-the-Core

Authored-by-a-Senior-Application-Scientist

Abstract

The-identification-of-a-novel-compound's-biological-target-is-a-cornerstone-of-modern-drug-discovery--bridging-chemical-structure-to-physiological-function--This-technical-guide-outlines-a-comprehensive--hypothesis-driven-strategy-for-elucidating-the-putative-biological-targets-of-2-(4-Methoxyphenyl)benzothiophene-6-OL--a-molecule-possessing-a-benzothiophene-scaffold-known-for-its-diverse-pharmacological-activities--[19,-23]--Given-the-limited-direct-data-on-this-specific-compound--we-employ-a-structure-based-approach--drawing-parallels-with-well-characterized-analogs-to-formulate-testable-hypotheses--This-whitepaper-details-a-multi-tiered-experimental-plan--encompassing-in-silico-modeling--biochemical-and-cell-based-assays-for-hypothesis-testing--and-unbiased-proteomic-techniques-for-target-deconvolution--Each-stage-is-supported-by-detailed-protocols-and-the-underlying-scientific-rationale--providing-researchers--scientists--and-drug-development-professionals-with-a-robust-framework-for-target-identification-and-validation.

1.-Introduction-and-Structural-Deconstruction

The-compound-2-(4-Methoxyphenyl)benzothiophene-6-OL-belongs-to-the-benzothiophene-class-of-heterocyclic-compounds--a-scaffold-of-significant-interest-in-medicinal-chemistry-due-to-its-presence-in-numerous-bioactive-agents--[1]--The-structural-versatility-of-the-benzothiophene-core-has-led-to-derivatives-with-a-wide-spectrum-of-pharmacological-properties--including-anticancer--anti-inflammatory--and-antimicrobial-activities--[2]--A-systematic-approach-to-target-identification-is-paramount-for-understanding-its-mechanism-of-action-and-unlocking-its-therapeutic-potential.

A-structural-analysis-reveals-three-key-features-that-inform-our-strategy:

1--The-Benzothiophene-Core: -This-planar--aromatic-system-is-isosteric-to-indole-and-is-a-well-established-"privileged-scaffold"--The-most-notable-drug-containing-this-core-is-Raloxifene--a-second-generation-Selective-Estrogen-Receptor-Modulator-(SERM)--[3]--This-provides-a-strong-rationale-for-investigating-the-Estrogen-Receptors-(ERα-and-ERβ)-as-a-primary-putative-target-class. 2--The-6-OL-(-OH)-Group: -The-phenolic-hydroxyl-group-is-a-critical-feature--capable-of-acting-as-a-hydrogen-bond-donor-and-acceptor--This-is-a-key-interaction-motif-for-binding-to-many-receptors--including-the-ligand-binding-pocket-of-estrogen-receptors--where-it-mimics-the-phenolic-hydroxyl-of-estradiol--[4]. 3--The-2-(4-Methoxyphenyl)-Group: -This-aryl-substituent-at-the-2-position-influences-the-molecule's-overall-shape-and-hydrophobicity--Similar-2-aryl-heterocyclic-structures-have-been-identified-in-compounds-that-target-tubulin-at-the-colchicine-binding-site--disrupting-microtubule-polymerization--[2,--10]--This-directs-our-attention-to-tubulin-as-a-plausible-secondary-target.

Based-on-this-analysis--we-propose-a-multi-pronged-investigation-prioritizing-the-most-likely-targets-while-maintaining-an-unbiased-approach-to-discover-novel-interactions.

2.-Tier-1-Investigation:-Hypothesis-Driven-Target-Validation

This-phase-focuses-on-testing-our-primary-and-secondary-hypotheses-derived-from-structural-analogy.

2.1-Primary-Hypothesis:-Estrogen-Receptor-Modulation

The-structural-similarity-to-Raloxifene--a-well-known-SERM-that-binds-to-estrogen-receptors--makes-ERα-and-ERβ-the-most-probable-targets--[5]--SERMs-exhibit-tissue-specific-agonist-or-antagonist-activity--making-it-crucial-to-not-only-confirm-binding-but-also-to-characterize-the-functional-outcome--[6].

Causality: -Before-committing-to-wet-lab-experiments--computational-docking-provides-a-rapid--cost-effective-assessment-of-binding-plausibility--[7]--It-predicts-the-binding-pose-and-estimates-the-binding-affinity-of-the-ligand-within-the-target's-binding-site--helping-to-prioritize-experimental-resources--[8].

Protocol:-Molecular-Docking-against-ERα-and-ERβ 1--Target-Preparation: -Obtain-high-resolution-crystal-structures-of-human-ERα-(e.g.--PDB-ID:-1GWR)-and-ERβ-(e.g.--PDB-ID:-1X7J)-from-the-Protein-Data-Bank. 2--Ligand-Preparation: -Generate-a-3D-conformation-of-2-(4-Methoxyphenyl)benzothiophene-6-OL--and-perform-energy-minimization-using-a-suitable-force-field-(e.g.--MMFF94). 3--Docking-Execution: -Use-molecular-docking-software-(e.g.--AutoDock--GOLD)-to-dock-the-ligand-into-the-defined-ligand-binding-pocket-of-each-receptor--[9]. 4--Analysis: -Analyze-the-resulting-poses-based-on-scoring-functions-(predicted-binding-energy)-and-key-molecular-interactions-(e.g.--hydrogen-bonds-with-key-residues-like-Arg394--Glu353--and-His524-in-ERα).

Causality: -Confirming-a-functional-response-in-a-cellular-context-is-the-critical-next-step--A-luciferase-reporter-assay-provides-a-highly-sensitive-and-quantitative-readout-of-receptor-activation-or-inhibition-by-measuring-the-transcription-of-a-reporter-gene-driven-by-estrogen-response-elements-(EREs)--[8,--46].

Protocol:-Dual-Mode-ERα-Reporter-Assay 1--Cell-Culture: -Plate-MCF-7-cells-(an-ERα-positive-human-breast-cancer-cell-line)-that-are-stably-transfected-with-an-ERE-luciferase-reporter-construct-in-96-well-plates. 2--Agonist-Mode-Treatment: -Treat-cells-with-a-dose-response-curve-of-2-(4-Methoxyphenyl)benzothiophene-6-OL-(e.g.--1-nM-to-10-µM)-for-18-24-hours--Include-17β-estradiol-(E2)-as-a-positive-control. 3--Antagonist-Mode-Treatment: -Co-treat-cells-with-a-fixed--sub-maximal-concentration-of-E2-(e.g.--0.1-nM)-and-a-dose-response-curve-of-the-test-compound--Include-Raloxifene-or-Tamoxifen-as-a-positive-antagonist-control--[10]. 4--Lysis-and-Readout: -Lyse-the-cells-and-measure-luciferase-activity-using-a-luminometer. 5--Data-Analysis: -Normalize-luciferase-activity-to-a-constitutive-reporter-or-cell-viability--Plot-dose-response-curves-and-calculate-EC50-(agonist-mode)-or-IC50-(antagonist-mode)-values.

| Hypothetical-Data:-ERα-Luciferase-Assay | EC50-(Agonist-Mode) | IC50-(Antagonist-Mode) | Interpretation |

| 17β-Estradiol-(Control) | 0.05-nM | - | Full-Agonist |

| Raloxifene-(Control) | >-10-µM | 25-nM | Antagonist |

| Test-Compound | >-10-µM | 50-nM | Putative-Antagonist |

| Test-Compound | 100-nM | 5-µM | Partial-Agonist/Antagonist |

2.2-Secondary-Hypothesis:-Tubulin-Polymerization-Inhibition

The-2-arylbenzothiophene-scaffold-is-present-in-some-compounds-known-to-inhibit-tubulin-polymerization--a-key-process-in-cell-division-and-a-validated-anticancer-target--[2,--22].

Causality: -This-cell-free-assay-directly-measures-the-compound's-effect-on-the-assembly-of-purified-tubulin-dimers-into-microtubules--providing-unequivocal-evidence-of-direct-interaction-and-functional-impact--[11].

Protocol:-Fluorescence-Based-Tubulin-Polymerization-Assay 1--Reagent-Preparation: -Reconstitute-lyophilized--highly-purified-bovine-or-porcine-tubulin-(>99%)-in-a-GTP-containing-polymerization-buffer--[12]. 2--Reaction-Setup: -In-a-96-well-plate--add-the-tubulin-solution-to-wells-containing-a-dose-range-of-the-test-compound--Include-Paclitaxel-(stabilizer)-and-Nocodazole-(destabilizer)-as-positive-controls. 3--Initiation-and-Monitoring: -Warm-the-plate-to-37°C-to-initiate-polymerization--Monitor-the-increase-in-fluorescence-(using-a-fluorescent-reporter-that-binds-to-polymeric-tubulin)-over-time-(e.g.--60-minutes)-using-a-plate-reader--[13]. 4--Data-Analysis: -Plot-fluorescence-intensity-versus-time--Calculate-the-rate-of-polymerization-and-the-maximum-polymer-mass--Determine-the-IC50-value-for-inhibition.

| Hypothetical-Data:-Tubulin-Polymerization | IC50-Value | Interpretation |

| Nocodazole-(Control) | 0.5-µM | Potent-Inhibitor |

| Paclitaxel-(Control) | N/A-(Promoter) | Stabilizer |

| Test-Compound | 2.5-µM | Moderate-Inhibitor |

3.-Tier-2-Investigation:-Unbiased-Target-Deconvolution

Causality: -While-hypothesis-driven-approaches-are-efficient--they-are-inherently-biased-and-may-miss-novel-or-unexpected-targets--Unbiased-methods-are-essential-for-a-comprehensive-understanding-of-a-compound's-proteome-wide-interactions--identifying-both-primary-targets-and-off-targets-that-could-be-responsible-for-efficacy-or-toxicity--[14].

3.1-Thermal-Proteome-Profiling-(TPP)

Causality: -TPP--also-known-as-the-Cellular-Thermal-Shift-Assay-(CETSA)--is-a-powerful-technique-that-identifies-target-proteins-based-on-ligand-induced-changes-in-their-thermal-stability--[15]--When-a-drug-binds-to-its-target--it-typically-stabilizes-the-protein--increasing-its-melting-temperature--This-method-requires-no-modification-of-the-compound-and-can-be-performed-in-living-cells--providing-physiologically-relevant-data--[16].